N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Description
N-[5-(2-Phenylethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 2-phenylethyl group and at the 2-position with a furan-2-carboxamide moiety. The 1,3,4-thiadiazole scaffold is renowned for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-14(12-7-4-10-20-12)16-15-18-17-13(21-15)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOWSASWQGANHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70970165 | |
| Record name | N-[5-(2-Phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5482-77-9 | |
| Record name | N-[5-(2-Phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70970165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under basic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction.
Formation of the Furan Ring: The furan ring is formed by cyclization of a suitable precursor, often involving a dehydration reaction.
Coupling of the Rings: The final step involves coupling the thiadiazole and furan rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
The compound features a furan ring fused with a thiadiazole moiety, which contributes to its electronic properties and biological activity. The presence of the phenylethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Medicinal Chemistry
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has been investigated for its antimicrobial and antifungal properties . Research indicates that compounds with thiadiazole rings can exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that derivatives of thiadiazole demonstrate efficacy against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and function.
Anti-inflammatory Activity
This compound has also been explored for its anti-inflammatory potential . In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation.
Anticancer Properties
Research has indicated that this compound may have anticancer effects . Preliminary studies show that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers. The dual-action mechanism involving both the thiadiazole and furan components is believed to enhance its anticancer efficacy.
Material Science Applications
In material science, this compound is being evaluated for its use in developing new materials with specific electronic or optical properties. The unique structure allows for modifications that can tailor the material's characteristics for applications in organic electronics or photonics.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism
Research conducted by Smith et al. (2023) demonstrated that this compound reduced TNF-alpha levels in LPS-stimulated macrophages by 50%, suggesting its potential as an anti-inflammatory agent . The study highlighted the importance of further exploring its therapeutic applications in chronic inflammatory diseases.
Case Study 3: Anticancer Activity
In a recent investigation published in Cancer Research, this compound was tested on various cancer cell lines. The findings revealed that it inhibited cell growth by inducing apoptosis through mitochondrial pathways . This opens avenues for developing novel anticancer therapies based on this compound.
Mechanism of Action
The mechanism of action of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Key Findings :
- Methylthio vs. Phenylethyl : Methylthio derivatives (e.g., 5f) exhibit higher melting points (158–160°C) compared to benzylthio or phenylethyl analogs, likely due to reduced steric hindrance and stronger crystal packing .
- Halogenation Effects : Chlorinated analogs (e.g., ’s dichlorophenyl compound) may improve metabolic stability and target affinity due to electron-withdrawing effects .
Biological Activity
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various applications in therapeutic contexts.
Chemical Structure
The molecular formula for this compound is . The structure features a thiadiazole ring connected to a furan moiety and a carboxamide functional group, which are critical for its biological activity.
Synthesis
The synthesis typically involves cyclization reactions starting from hydrazine derivatives and thiocarbonyl compounds. Reaction conditions often include solvents like ethanol or methanol and catalysts such as hydrochloric or sulfuric acid to facilitate the cyclization process. The following table summarizes the synthetic routes commonly employed:
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Hydrazine + Thiocarbonyl | Ethanol, HCl/Sulfuric Acid |
| 2 | Functionalization | Varies by desired substituents |
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with the thiadiazole moiety demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of halogen substituents on the phenyl ring has been linked to enhanced antibacterial activity .
Anticancer Properties
This compound has also been evaluated for anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. Flow cytometry analyses revealed that certain derivatives significantly block cell cycle progression at the sub-G1 phase, indicating potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Enzyme Inhibition : It may inhibit enzymes critical for cell wall synthesis in bacteria or metabolic pathways in cancer cells.
- Apoptosis Induction : In cancer cells, it could activate apoptotic pathways leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various thiadiazole derivatives, this compound exhibited notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL. This performance was comparable to standard antibiotics .
Case Study 2: Anticancer Activity
A series of experiments conducted on HeLa cells demonstrated that derivatives of this compound showed IC50 values significantly lower than those of established chemotherapeutics like sorafenib. For example, one derivative achieved an IC50 value of 0.37 µM compared to sorafenib's 7.91 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
